

Application Notes and Protocols: Single-Molecule Imaging with Cy5 Acid (mono SO₃)

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Compound of Interest

Compound Name: Cy5 acid(mono so₃)

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cy5 acid (mono SO₃), a bright and photostable far-red fluorescent dye, in single-molecule imaging applications. Its enhanced water solubility makes it particularly suitable for labeling biomolecules in aqueous environments.^{[1][2]}

I. Overview and Key Properties

Cy5 is a versatile fluorophore widely used for labeling proteins, nucleic acids, and other biomolecules for fluorescence-based biochemical analysis and imaging.^{[3][4]} The monosulfonated version of Cy5 acid offers increased water solubility, which is advantageous for biological sample preparation and helps to prevent aggregation of labeled proteins.^[1] This dye is characterized by its strong fluorescence in the red region of the spectrum, high photostability, and excitation wavelengths that fall in a spectral region with low cellular autofluorescence, making it an excellent choice for high-resolution imaging techniques with minimal background noise.^{[1][5]}

Table 1: Quantitative Properties of Cy5 Acid (mono SO₃)

Property	Value	Notes
Excitation Maximum (Ex)	~650 nm	[6]
Emission Maximum (Em)	~670 nm	[6]
Molar Extinction Coefficient	~250,000 M ⁻¹ cm ⁻¹	At 650 nm.[7]
pH Tolerance	3 - 10	Stable over a broad pH range. [3][4]
Water Solubility	High	Enhanced by the sulfonate group.[1]
Photostability	High	Enables extended observation times in single-molecule tracking.[1]

II. Applications in Single-Molecule Imaging

Cy5 acid (mono SO₃) is extensively used in various single-molecule imaging modalities due to its favorable photophysical properties.

- **Single-Molecule Fluorescence Microscopy (SMFM):** The brightness and photostability of Cy5 allow for the detection and tracking of individual fluorescently labeled molecules, which is fundamental to SMFM.[1]
- **Stochastic Optical Reconstruction Microscopy (STORM):** In STORM, Cy5 often serves as a reporter dye that can be photoswitched between a fluorescent "on" state and a dark "off" state. This stochastic activation allows for the localization of individual molecules with high precision, enabling super-resolution imaging.[8][9]
- **Photoactivated Localization Microscopy (PALM):** Similar to STORM, PALM relies on the sequential activation and localization of single fluorophores. While originally developed with photoactivatable fluorescent proteins, synthetic dyes like Cy5 are also used due to their high photon output.[10][11][12]
- **Single-Molecule Förster Resonance Energy Transfer (smFRET):** Cy5 is a common acceptor fluorophore in smFRET experiments, often paired with a donor dye like Cy3. This technique

allows for the study of molecular interactions and conformational changes by measuring the efficiency of energy transfer between the two dyes.[13][14][15][16]

III. Experimental Protocols

This protocol details the labeling of proteins with amine-reactive Cy5 acid (mono SO₃) N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (e.g., on lysine residues and the N-terminus) to form a stable amide bond.[17][18]

A. Materials:

- Protein of interest (2-10 mg/mL)
- Cy5 acid (mono SO₃) NHS ester
- Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0; or PBS, MES, HEPES)[6][17][19]
- DMSO or DMF (anhydrous)
- Spin desalting columns or dialysis equipment for purification
- Elution buffer

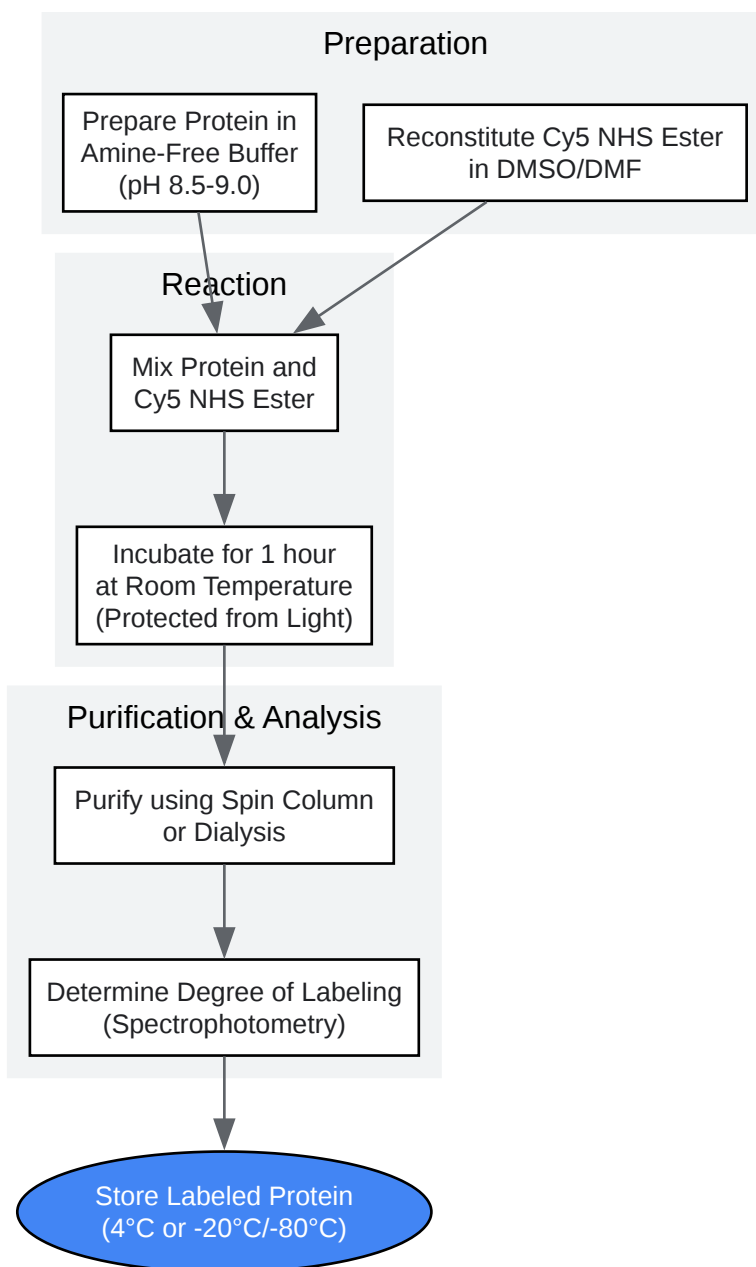
B. Procedure:

- Protein Preparation:
 - Dissolve or dialyze the protein into an amine-free buffer at a concentration of 2-10 mg/mL. [17] Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and must be avoided.[6][19] For optimal results, use a protein concentration of 5-10 mg/mL.[6][19]
- Dye Preparation:
 - Immediately before use, reconstitute one vial of Cy5 NHS ester with a small volume (5-10 µL) of anhydrous DMSO or DMF to create a concentrated stock solution.[6][19] Vortex briefly to ensure the dye is fully dissolved.

- Labeling Reaction:
 - Add the reconstituted Cy5 solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point is a 10- to 20-fold molar excess of dye.
 - Mix thoroughly by gentle pipetting.
 - Incubate the reaction for 1 hour at room temperature on a rotary shaker or mixer, protected from light.[6][17][19]
- Purification of Labeled Protein:
 - Remove the unreacted, free dye from the labeled protein using a spin desalting column (e.g., Sephadex G-25) or by dialysis against a suitable storage buffer.[6][17][19]
 - For spin columns, first equilibrate the column with the desired elution buffer.
 - Apply the labeling reaction mixture to the column and centrifuge according to the manufacturer's instructions to collect the purified, labeled protein.[6][19]
- Determination of Labeling Efficiency:
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 650 nm (for Cy5).
 - Calculate the protein concentration and the degree of labeling using the following equations:
 - Protein Concentration (M) = $[A_{280} - (A_{650} \times 0.05)] / (\text{Protein Extinction Coefficient at 280 nm})$ [6]
 - Degree of Labeling (moles of dye per mole of protein) = $A_{650} / (250,000 \times \text{Protein Concentration (M)})$ [6]
 - The correction factor of 0.05 accounts for the absorbance of Cy5 at 280 nm.[6]
- Storage:

- Store the labeled protein in a light-protected tube at 4°C for short-term storage or at -20°C or -80°C in aliquots for long-term storage.[17][19] Avoid repeated freeze-thaw cycles.[17]

Protein Labeling with Cy5 NHS Ester Workflow



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Caption: Workflow for labeling proteins with Cy5 NHS ester.

This protocol provides a general workflow for performing STORM imaging with Cy5-labeled samples.

A. Materials:

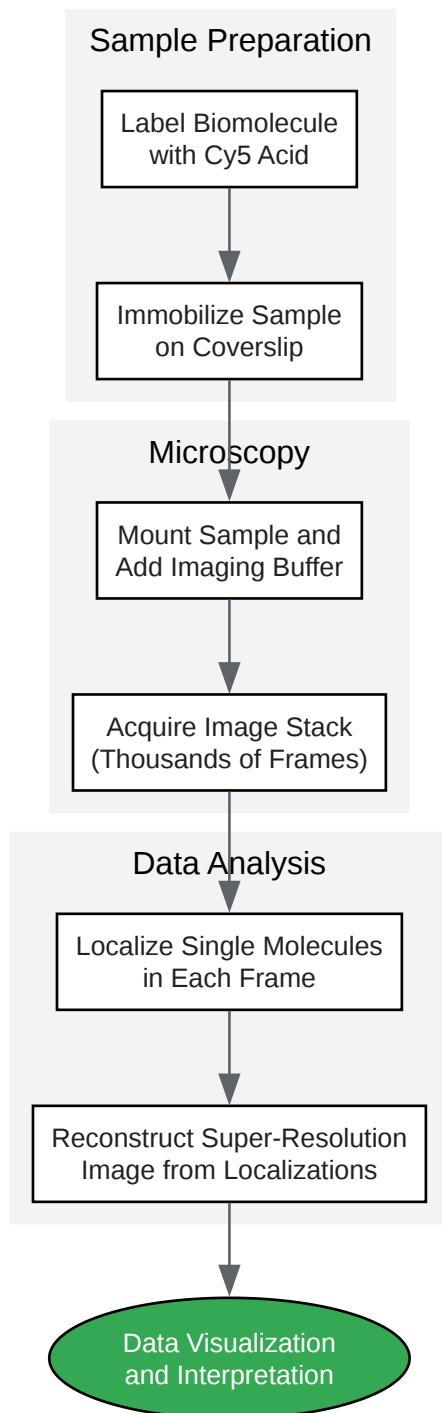
- Cy5-labeled sample (e.g., cells with labeled proteins of interest) on a microscope-compatible coverslip
- STORM imaging buffer (a "switching buffer") typically containing an oxygen scavenging system (e.g., glucose oxidase and catalase) and a thiol (e.g., β -mercaptoethanol or mercaptoethylamine) in a buffered solution.
- STORM-capable fluorescence microscope with appropriate laser lines for excitation (e.g., 647 nm) and activation (e.g., 405 nm).

B. Procedure:

- Sample Preparation:
 - Immobilize the Cy5-labeled molecules on a glass coverslip. For cellular imaging, cells are typically fixed, permeabilized, and then labeled with Cy5-conjugated antibodies or other probes.
- Microscope Setup:
 - Mount the sample on the STORM microscope.
 - Add the freshly prepared STORM imaging buffer to the sample. This buffer is crucial for inducing the photoswitching of Cy5.
- Image Acquisition:
 - Illuminate the sample with the excitation laser (e.g., 647 nm) at high power to switch most of the Cy5 molecules to a dark state.
 - Apply a low-power activation laser (e.g., 405 nm) to sparsely and stochastically reactivate a subset of Cy5 molecules back to the fluorescent state.^[8]

- Record a series of images (thousands to tens of thousands of frames), where each frame captures the fluorescence from a small number of single, well-separated Cy5 molecules.
[10]
- Between activation pulses, continue imaging with the excitation laser to detect the activated fluorophores until they photobleach or switch back to the dark state.[8]
- Data Analysis:
 - Process the acquired image stack with specialized software.
 - For each frame, identify the fluorescent spots corresponding to single molecules.
 - Fit the point spread function (PSF) of each spot with a 2D Gaussian function to determine the precise coordinates of the molecule's center.[9]
 - Combine the localization data from all frames to reconstruct a super-resolution image of the underlying structure.[9]

General Workflow for Single-Molecule Imaging



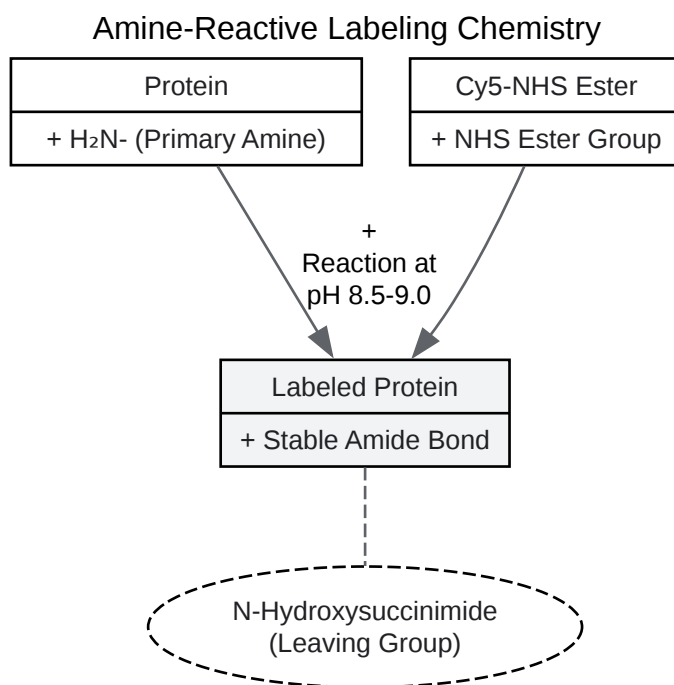
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Caption: General workflow for a single-molecule imaging experiment.

IV. Applications in Drug Development

The ability to visualize and track individual molecules makes Cy5-based single-molecule imaging a powerful tool in drug development.

- **Target Engagement and Drug Binding:** By labeling a drug molecule or its target protein with Cy5, researchers can directly visualize binding events at the single-molecule level, providing insights into drug efficacy and mechanism of action.
- **Pharmacokinetic Studies:** Cy5-labeled drugs can be tracked within cells and tissues to study their uptake, distribution, and metabolism, aiding in pharmacokinetic and pharmacodynamic (PK/PD) modeling.[20]
- **Understanding Disease Mechanisms:** Single-molecule imaging can be used to study the molecular processes underlying diseases, such as protein aggregation in neurodegenerative disorders or the dynamics of viral entry into host cells. This can help in the identification of new drug targets.



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Caption: Chemical reaction for labeling a primary amine on a protein with Cy5 NHS ester.

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